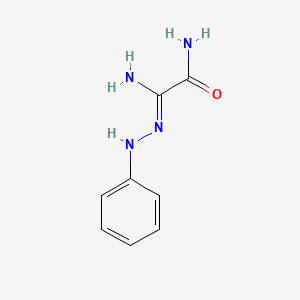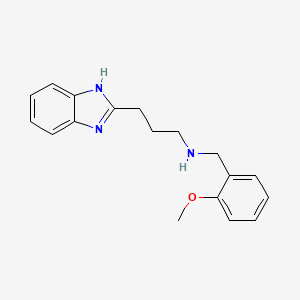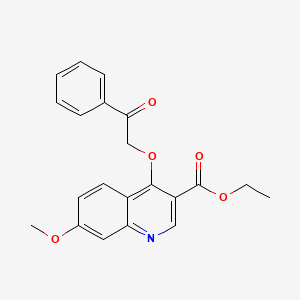![molecular formula C25H21ClN2O2 B13376280 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole nucleus .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality and reducing production costs .
化学反応の分析
Types of Reactions
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
作用機序
The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activity.
4-chloroindole: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
Uniqueness
Its combination of the indole nucleus with the isoindolinone moiety and the presence of the 4-chlorophenyl group make it a valuable compound for further research and development .
特性
分子式 |
C25H21ClN2O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21ClN2O2/c26-17-12-10-16(11-13-17)23-22(20-8-3-4-9-21(20)27-23)24-18-6-1-2-7-19(18)25(30)28(24)14-5-15-29/h1-4,6-13,24,27,29H,5,14-15H2 |
InChIキー |
QXSIGKLKBWUMRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376200.png)
![{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid](/img/structure/B13376204.png)


![7-methyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13376216.png)
![N-(1-naphthyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B13376221.png)
![Ethyl 4-(8-tert-butyl-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl)benzoate](/img/structure/B13376223.png)
![5-(3-hydroxy-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13376232.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)
![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376283.png)
![12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13376293.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
